![molecular formula C20H17N3O2 B3728165 1-(3,4-dimethylphenyl)-4-(1H-indol-3-ylmethylene)-3,5-pyrazolidinedione](/img/structure/B3728165.png)
1-(3,4-dimethylphenyl)-4-(1H-indol-3-ylmethylene)-3,5-pyrazolidinedione
Overview
Description
1-(3,4-dimethylphenyl)-4-(1H-indol-3-ylmethylene)-3,5-pyrazolidinedione, also known as DIMPI, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. DIMPI is a derivative of pyrazolidinedione, which is a class of compounds that has been shown to possess a wide range of biological activities.
Mechanism of Action
1-(3,4-dimethylphenyl)-4-(1H-indol-3-ylmethylene)-3,5-pyrazolidinedione exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducing apoptosis in cancer cells. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting the activity of COX-2, 1-(3,4-dimethylphenyl)-4-(1H-indol-3-ylmethylene)-3,5-pyrazolidinedione reduces inflammation and pain. 1-(3,4-dimethylphenyl)-4-(1H-indol-3-ylmethylene)-3,5-pyrazolidinedione also induces apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that lead to cell death.
Biochemical and Physiological Effects:
1-(3,4-dimethylphenyl)-4-(1H-indol-3-ylmethylene)-3,5-pyrazolidinedione has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been shown to possess neuroprotective properties. In addition, 1-(3,4-dimethylphenyl)-4-(1H-indol-3-ylmethylene)-3,5-pyrazolidinedione has been shown to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3,4-dimethylphenyl)-4-(1H-indol-3-ylmethylene)-3,5-pyrazolidinedione in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Another advantage is that it has been extensively studied, which means that there is a large body of scientific literature available on its biological effects. One limitation of using 1-(3,4-dimethylphenyl)-4-(1H-indol-3-ylmethylene)-3,5-pyrazolidinedione in lab experiments is that it may not accurately mimic the biological effects of natural compounds.
Future Directions
There are several future directions for research on 1-(3,4-dimethylphenyl)-4-(1H-indol-3-ylmethylene)-3,5-pyrazolidinedione. One direction is to study its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in treating other inflammatory diseases such as arthritis and asthma. Additionally, further research is needed to determine the optimal dosage and administration of 1-(3,4-dimethylphenyl)-4-(1H-indol-3-ylmethylene)-3,5-pyrazolidinedione for various scientific research applications.
In conclusion, 1-(3,4-dimethylphenyl)-4-(1H-indol-3-ylmethylene)-3,5-pyrazolidinedione, also known as 1-(3,4-dimethylphenyl)-4-(1H-indol-3-ylmethylene)-3,5-pyrazolidinedione, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. 1-(3,4-dimethylphenyl)-4-(1H-indol-3-ylmethylene)-3,5-pyrazolidinedione possesses anti-inflammatory, anti-cancer, and anti-tumor properties, and has been shown to inhibit the growth of bacteria and fungi. Further research is needed to determine the optimal dosage and administration of 1-(3,4-dimethylphenyl)-4-(1H-indol-3-ylmethylene)-3,5-pyrazolidinedione for various scientific research applications.
Scientific Research Applications
1-(3,4-dimethylphenyl)-4-(1H-indol-3-ylmethylene)-3,5-pyrazolidinedione has been extensively studied for its potential use in various scientific research applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. 1-(3,4-dimethylphenyl)-4-(1H-indol-3-ylmethylene)-3,5-pyrazolidinedione has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-(3,4-dimethylphenyl)-3-hydroxy-4-[(E)-indol-3-ylidenemethyl]-1H-pyrazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-12-7-8-15(9-13(12)2)23-20(25)17(19(24)22-23)10-14-11-21-18-6-4-3-5-16(14)18/h3-11,25H,1-2H3,(H,22,24)/b14-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFRNADMKRSYNJ-UVTDQMKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=O)N2)C=C3C=NC4=CC=CC=C43)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=O)N2)/C=C\3/C=NC4=CC=CC=C43)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-3-hydroxy-4-[(E)-indol-3-ylidenemethyl]-1H-pyrazol-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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